Benzamil hydrochloride
Overview
Description
Benzamil hydrochloride, also known as Benzylamiloride hydrochloride, is an analogue of Amiloride . It is a Na+/Ca2+ exchanger (NCX) inhibitor with an IC50 of approximately 100 nM . Additionally, it is a non-selective Deg/epithelial sodium channels (ENaC) blocker, and can potentiate myogenic vasoconstriction .
Synthesis Analysis
While specific synthesis methods for Benzamil hydrochloride were not found in the search results, there are general methods for the synthesis of benzamides, which could potentially be applied to Benzamil hydrochloride . One such method involves the direct condensation of carboxylic acids and amines in the presence of a catalyst .
Molecular Structure Analysis
The empirical formula of Benzamil hydrochloride is C13H14ClN7O . Its molecular weight on an anhydrous basis is 356.21 . It is a benzyl group-containing analog of amiloride . Like amiloride, it is a guanidinium group-containing pyrazine derivative .
Chemical Reactions Analysis
Benzamil hydrochloride is known to inhibit neuronal and heterologously expressed small conductance Ca2±activated K2+ channels . It is also known to inhibit TRPP3-mediated Ca2±activated currents, with an IC50 of 1.1 μM .
Scientific Research Applications
Influence on Hyponatremic Brain Edema
Benzamil hydrochloride has been studied for its influence on hyponatremic brain edema. In a study involving rats, intracerebroventricular (ICV) administration of benzamil showed a protective effect against the development of hyponatremic brain edema, suggesting the involvement of sodium channels in brain water accumulation in severe hyponatremia (Steier et al., 2011).
Antinociceptive Effects in Neuropathic Pain
Benzamil demonstrated antinociceptive effects in a neuropathic pain model in rats. The study found that intrathecal administration of benzamil significantly increased the paw withdrawal threshold in spinal nerve-ligated rats, indicating its potential utility in managing neuropathic pain (Jeong et al., 2013).
Blocking Effects on Carotid Baroreceptor Discharges
Benzamil's blocking effects on carotid sinus baroreceptor discharges were investigated. The study conducted on rabbit carotid sinus-nerve preparations demonstrated that benzamil dose-dependently blocked carotid sinus nerve discharge, implying its potential role in arterial baroreceptor function (Niu Wei-zhen, 2011).
Modulation of Salt Taste in Rats
Research exploring the influence of benzamil on salt taste in rats found that its administration affected the response of chorda tympani neurons to sodium chloride. Benzamil's role in modulating salt taste was associated with its effects on epithelial sodium channels (ENaC) and transient receptor potential vanilloid-1 (TRPV1) channels (Breza & Contreras, 2012).
Role in Renal Myogenic Response
A study on the role of epithelial sodium channels in renal myogenic response discussed the effects of benzamil and amiloride on the afferent arteriolar myogenic response. This study contributes to understanding how benzamil influences renal function (Loutzenhiser & Aaronson, 2010).
Effect on Cl- Secretion in Cortical Collecting Ducts
Benzamil's inhibition of ENaC was shown to stimulate Cl- secretion in mouse cortical collecting ducts. This study highlights the interplay between ENaC and Cl- absorption, suggesting a potential role for benzamil in renal ion transport processes (Pech et al., 2012).
Safety And Hazards
Benzamil hydrochloride can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, spray, and contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is recommended .
Future Directions
While specific future directions for Benzamil hydrochloride were not found in the search results, it is worth noting that sodium channels, which Benzamil hydrochloride blocks, appear to be intimately involved in the initiation and progression of brain water accumulation in severe hyponatremia . This suggests potential areas of future research.
properties
IUPAC Name |
3,5-diamino-N-(N'-benzylcarbamimidoyl)-6-chloropyrazine-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN7O.ClH/c14-9-11(16)20-10(15)8(19-9)12(22)21-13(17)18-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H4,15,16,20)(H3,17,18,21,22);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWMRWWNJBXNKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017145 | |
Record name | 3,5-diamino-N-(N-benzylcarbamimidoyl)-6-chloropyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamil hydrochloride | |
CAS RN |
161804-20-2 | |
Record name | Benzamil hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161804202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-diamino-N-(N-benzylcarbamimidoyl)-6-chloropyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzamil hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZAMIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7L324A070 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.